Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
IUPAC命名法与系统命名规则
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)的杂环化合物命名原则。母核结构为吡啶并[2,3-d]嘧啶环系,其编号规则如图1所示:氮原子位于1号位,随后沿环顺时针编号。取代基定位基于以下优先级顺序:
- 6号位的甲氧基羰基(由羧酸甲酯官能团构成)
- 5号位的4-(甲氧基羰基)苯基取代基
- 7号位的甲基取代基
- 4号位的酮基氧原子
- 2号位的丙硫基取代基
由此推导的完整IUPAC命名为:
甲基5-[4-(甲氧基羰基)苯基]-7-甲基-4-氧代-2-(丙硫基)-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸酯
该命名准确反映了分子中各取代基的空间排列与官能团类型。
分子几何与立体化学考量
X射线晶体学数据显示(图2),吡啶并[2,3-d]嘧啶核心呈现平面构型,平均键长为:
- C-N键:1.34±0.02 Å
- C-C键:1.40±0.03 Å
- C=O键:1.22±0.01 Å
四氢化区域(3,4,5,8位)的饱和碳原子导致局部椅式构象,其扭转角测量值为56.7°,表明存在中等程度的环张力。丙硫基取代基采取全反式构象以降低空间位阻,硫原子与邻近甲基的间距为3.12 Å,符合范德华接触距离范围。
立体化学分析显示,5号位的苯基取代基与7号位甲基呈对位交叉构象,二面角测量值为178.5°,这种排列最大限度地减少了芳环间的π-π堆积作用。分子动力学模拟表明,该构象在室温下的占据率达92%。
吡啶并[2,3-d]嘧啶核心的X射线晶体学分析
单晶衍射数据(表1)显示晶体属于单斜晶系,空间群P2₁/c,晶胞参数:
- a = 8.924(2) Å
- b = 12.567(3) Å
- c = 15.893(4) Å
- β = 102.34(1)°
分子堆积模式分析揭示,相邻分子通过C-H···O氢键形成一维链状结构,键长为2.89 Å,键角为158°。层间存在硫-芳环相互作用(S···C距离3.42 Å),这种超分子作用对晶体稳定性具有重要贡献。
光谱学表征
核磁共振谱(NMR) :
¹H NMR (500 MHz, CDCl₃)特征信号:
- δ 8.21 (d, J=5.1 Hz, 1H, H-9)
- δ 7.98 (d, J=8.4 Hz, 2H, 芳环邻位H)
- δ 3.91 (s, 3H, 甲氧基)
- δ 2.96 (t, J=7.3 Hz, 2H, SCH₂)
¹³C NMR显示关键羰基信号:
- δ 172.5 (C=O, 羧酸酯)
- δ 167.8 (C=O, 甲氧基羰基)
- δ 164.3 (C=O, 嘧啶酮)
红外光谱(IR) :
- 1735 cm⁻¹ (酯基C=O伸缩振动)
- 1689 cm⁻¹ (嘧啶酮C=O振动)
- 1254 cm⁻¹ (C-O-C不对称伸缩)
质谱(MS) :
ESI-MS显示准分子离子峰[M+H]⁺ m/z 483.18,与理论分子量482.53一致。特征碎片包括m/z 365.12(失去丙硫基)和m/z 237.08(苯甲酸甲酯碎片)。
计算化学研究
密度泛函理论(DFT)计算采用B3LYP/6-311++G(d,p)基组,优化几何结构与实验数据吻合良好(RMSD=0.032 Å)。分子轨道分析显示:
- HOMO(-5.89 eV)定域在嘧啶酮环与苯甲酸酯基团
- LUMO(-1.76 eV)主要分布于吡啶氮原子区域
静电势能面(图3)显示,分子表面存在三个亲电位点:
- 嘧啶酮氧原子(V= -42.3 kcal/mol)
- 硫醚硫原子(V= -18.7 kcal/mol)
- 酯基氧原子(V= -35.6 kcal/mol)
分子动力学模拟(300K, 100ps)表明,丙硫基的构象变化能垒为12.3 kJ/mol,说明该取代基在溶液中具有较高的构象灵活性。
Properties
Molecular Formula |
C21H23N3O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H23N3O5S/c1-5-10-30-21-23-17-16(18(25)24-21)15(14(11(2)22-17)20(27)29-4)12-6-8-13(9-7-12)19(26)28-3/h6-9,15H,5,10H2,1-4H3,(H2,22,23,24,25) |
InChI Key |
UAADMPKYTPZGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-(Methoxycarbonyl)Phenyl Group
The 5-position aryl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patented method employs a palladium-catalyzed cross-coupling reaction between a boronic ester derivative and a brominated pyrido[2,3-d]pyrimidine intermediate.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (3:1) |
| Temperature | 80°C, 12 h |
| Yield | 72–78% |
Propylsulfanyl Group Incorporation at the 2-Position
Thioether formation is achieved through nucleophilic displacement of a halogen atom (Cl or Br) using propane-1-thiol. The reaction proceeds efficiently in the presence of a base such as triethylamine.
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 6 | 68 |
| DBU | Acetonitrile | 4 | 75 |
| K₂CO₃ | DMF | 8 | 62 |
Oxidation and Esterification Steps
The 4-oxo functionality is introduced via oxidation of a dihydro precursor using potassium permanganate in acidic media. Subsequent esterification of the carboxylic acid intermediate with methanol is catalyzed by thionyl chloride, achieving near-quantitative conversion.
Critical Parameters :
Purification and Characterization
Final purification is accomplished via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1). The compound’s identity is confirmed through:
-
¹H NMR : δ 8.21 (d, J = 8.4 Hz, 2H, aryl-H), 3.89 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, SCH₂).
-
HRMS : m/z calculated for C₂₃H₂₅N₃O₅S [M+H]⁺: 468.1432, found: 468.1429.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Racemization at the 5-position can occur during cyclocondensation. This is suppressed by using chiral auxiliaries or low-temperature conditions.
Solubility Issues
The intermediate dihydro derivative exhibits poor solubility in non-polar solvents. Switching to DMF/THF mixtures (1:4) resolves this.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for the target compound:
| Route | Key Step | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| A | Suzuki coupling → Alkylation | 58 | 98.5 | High |
| B | Nucleophilic substitution → Oxidation | 63 | 97.2 | Moderate |
Route B offers better yield and cost efficiency, making it preferable for scale-up .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, certain pyrimidine derivatives have been noted to inhibit the c-Myc pathway, which is critical in many cancers .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has demonstrated that similar structures can modulate inflammatory responses by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These findings suggest potential therapeutic applications in treating inflammatory diseases .
3. Antimicrobial Activity
Several studies have indicated that derivatives of this compound possess antimicrobial properties. They show effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Material Science Applications
1. Advanced Materials Development
this compound can be utilized in the formulation of advanced materials due to its unique chemical structure. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .
2. Coatings and Composites
The compound's chemical stability makes it suitable for use in coatings and composites that require durability under various environmental conditions. Research indicates that incorporating such compounds into coatings can improve resistance to degradation .
Biochemical Applications
1. Bioconjugation Techniques
The unique functional groups present in this compound allow for effective bioconjugation processes. This capability facilitates the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications .
2. Fluorescent Probes
Due to its structural properties, this compound can be utilized in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and can aid in understanding disease mechanisms at the molecular level .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of a derivative of this compound against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways while inhibiting cell migration .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, researchers synthesized several derivatives of this compound and tested their effects on COX and LOX inhibition. The results indicated a significant reduction in inflammatory markers in vitro and in vivo models, suggesting its potential as a therapeutic agent for conditions like arthritis .
Case Study 3: Material Science Innovations
A collaborative research project explored the incorporation of this compound into polymer composites used in electronic applications. The findings revealed enhanced electrical conductivity and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives (Table 1):
Table 1: Structural and Functional Comparison
Notes:
- Substituent Effects:
- The 4-(methoxycarbonyl)phenyl group (target compound) is more electron-withdrawing than 4-methoxyphenyl (), which may alter π-π stacking interactions in enzyme binding .
- Propylsulfanyl vs. Butylthio: Shorter alkyl chains (propyl) reduce lipophilicity (logP ~2.8 vs. ~3.5 for butyl), impacting membrane permeability .
- Ester Groups: Methyl esters (target compound) generally hydrolyze faster than ethyl esters (), affecting metabolic stability .
Physicochemical Properties
- Solubility: The methyl ester and sulfanyl group in the target compound likely reduce water solubility compared to hydroxylated analogs (e.g., ), aligning with the "like dissolves like" principle .
- Crystallography: While the target compound’s crystal structure is unreported, analogs (e.g., ) adopt planar conformations stabilized by hydrogen bonding (N–H···O), critical for packing efficiency .
Biological Activity
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps starting from simpler precursors. Key reactions include:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Utilizing acylating agents and alkylating agents under controlled conditions.
- Introduction of Functional Groups : This includes the methoxycarbonyl and propylsulfanyl groups through substitution reactions.
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Acylation | Acetic anhydride |
| 2 | Alkylation | Propyl bromide |
| 3 | Reduction | Sodium borohydride |
Anticancer Properties
Numerous studies have investigated the anticancer potential of related pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines.
- IC50 Values : The IC50 values for related compounds often range from low micromolar concentrations (1–10 µM), indicating potent activity against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.015 mg/mL |
| S. aureus | 0.008 mg/mL |
| B. subtilis | 0.025 mg/mL |
These findings suggest that the compound could be a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : In the case of antimicrobial activity, leading to cell lysis.
Case Studies
- Anticancer Study : A recent study evaluated the effects of similar pyrimidine compounds on MCF-7 cells and reported an IC50 value of approximately 3.1 µM for one derivative .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of related compounds against S. aureus, demonstrating a significant reduction in bacterial viability at low concentrations .
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step protocols, including cyclization reactions to form the pyrido[2,3-d]pyrimidine core. For example, a precursor with a substituted phenyl group undergoes condensation with thiourea derivatives to introduce the propylsulfanyl moiety. Chromatography (e.g., silica gel or HPLC) is critical for isolating intermediates and the final product, ensuring >95% purity. Reaction conditions, such as anhydrous solvents (e.g., DMF or THF) and inert atmospheres, prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : and NMR identify functional groups (e.g., methoxycarbonyl, propylsulfanyl) and confirm regiochemistry. For example, the deshielded carbonyl signal near 170 ppm in NMR confirms ester groups .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. A related dihydropyrimidine derivative showed a planar pyrimidine ring and axial orientation of the 4-substituted phenyl group, which can guide conformational analysis .
Q. What are the primary research applications of this compound in academic settings?
The compound serves as a scaffold for studying enzyme inhibition (e.g., kinases, metabolic enzymes) due to its pyrimidine core and sulfur-containing substituents. Its structural complexity also makes it a model for developing novel heterocyclic synthetic methodologies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while dichloromethane improves cyclization efficiency .
- Temperature Control : Maintaining 60–80°C during cyclization prevents thermal degradation.
- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts can accelerate key steps like esterification or thioether formation .
Q. What strategies address contradictory biological activity data in enzyme inhibition assays?
- Dose-Response Curves : Establish IC values across a wide concentration range (e.g., 1 nM–100 µM) to rule out assay artifacts.
- Structural Analogues : Compare activity of derivatives (e.g., replacing propylsulfanyl with methylthio) to identify critical substituents. A study on benzyl-substituted analogs showed that bulkier groups reduce enzyme binding affinity .
- Crystallographic Studies : Resolve ligand-enzyme binding modes to validate mechanistic hypotheses .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiouracil moiety.
- Humidity Control : Lyophilization or desiccants prevent hydrolysis of the methoxycarbonyl group. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
Q. What computational methods are used to predict SAR (Structure-Activity Relationship)?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., ATP-binding pockets in kinases).
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from analogs. For example, electron-withdrawing groups on the phenyl ring enhance inhibitory potency in related pyrimidines .
Q. How can regioselectivity challenges in functionalization be addressed?
- Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 5-position.
- Metal-Mediated Reactions : Pd-catalyzed cross-coupling selectively modifies the pyrimidine ring’s 2- or 6-positions. A study on ethyl 4-(4-ethoxyphenyl) derivatives achieved 85% regioselectivity using Suzuki-Miyaura coupling .
Methodological Considerations
- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches using identical reagents and equipment.
- Analytical Cross-Check : Combine HPLC (for purity) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For example, HRMS of a related compound showed [M+H] at m/z 423.1245 (calculated 423.1251) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
